molecular formula C6H2BrClIN3 B1527648 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 1092579-78-6

5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1527648
CAS No.: 1092579-78-6
M. Wt: 358.36 g/mol
InChI Key: PJPZPJYPWWPXNW-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of bromine, chlorine, and iodine substituents on the pyrazolo[3,4-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain the intermediate 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine . The chlorination step can be achieved using thionyl chloride or other chlorinating agents to introduce the chlorine atom at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-iodosuccinimide (NIS): Used for iodination reactions.

    Thionyl chloride: Used for chlorination reactions.

    Palladium catalysts: Commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrazolopyridine derivatives with potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of bromine, chlorine, and iodine substituents in 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine provides distinct chemical reactivity and potential biological activities compared to its analogs. This makes it a valuable compound for exploring new chemical space in drug discovery and development .

Properties

IUPAC Name

5-bromo-4-chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClIN3/c7-2-1-10-6-3(4(2)8)5(9)11-12-6/h1H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPZPJYPWWPXNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=C1Br)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80727046
Record name 5-Bromo-4-chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092579-78-6
Record name 5-Bromo-4-chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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